molecular formula C8H9N3O2S B1625918 1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine CAS No. 73161-38-3

1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine

Cat. No.: B1625918
CAS No.: 73161-38-3
M. Wt: 211.24 g/mol
InChI Key: BBLMBRIMXFMAAF-UHFFFAOYSA-N
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Description

1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine is a heterocyclic compound that has garnered significant attention due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide, leading to the formation of the desired thiazine ring .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green synthesis methods, which are eco-friendly and sustainable, is also being explored .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives .

Scientific Research Applications

1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Primarily used in the treatment of gout and hyperuricemia due to its xanthine oxidase inhibitory activity.

    Industry: Employed in the development of environmentally friendly catalysts and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine involves the inhibition of xanthine oxidase, an enzyme responsible for the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, the compound reduces the production of uric acid, thereby alleviating symptoms of gout and hyperuricemia. The molecular targets include the active site of xanthine oxidase, where it binds and prevents substrate access.

Comparison with Similar Compounds

Similar Compounds

    Febuxostat: Another xanthine oxidase inhibitor used in the treatment of gout.

    Thiopurinol: A thiol analog of allopurinol with similar inhibitory properties.

Uniqueness

1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine is unique due to its specific structure, which allows it to effectively inhibit xanthine oxidase. Its ability to form stable complexes with the enzyme’s active site distinguishes it from other similar compounds.

Properties

IUPAC Name

1-methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-11-8-6(3-2-4-10-8)7(9)5-14(11,12)13/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLMBRIMXFMAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=CS1(=O)=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502870
Record name 4-Amino-1-methyl-2lambda~6~-pyrido[2,3-c][1,2]thiazine-2,2(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73161-38-3
Record name 4-Amino-1-methyl-2lambda~6~-pyrido[2,3-c][1,2]thiazine-2,2(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine
Reactant of Route 2
1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine
Reactant of Route 3
1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine
Reactant of Route 4
1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine
Reactant of Route 5
1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine
Reactant of Route 6
1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine

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